molecular formula C10H15NO3 B12599747 4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 651322-77-9

4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12599747
CAS No.: 651322-77-9
M. Wt: 197.23 g/mol
InChI Key: VTLVOEFURDRDCP-UHFFFAOYSA-N
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Description

Introduction to 4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one

Nomenclature and Systematic Classification of Pyrrolone Derivatives

The IUPAC name This compound provides a complete description of the compound’s molecular architecture. Breaking this down:

  • Pyrrol-2-one indicates a five-membered lactam ring with a ketone group at position 2.
  • 1,5-dihydro-2H specifies the hydrogenation state, denoting unsaturation at positions 1 and 5.
  • Substituents are numbered according to their positions:
    • 4-ethoxy : An ethoxy group (-OCH~2~CH~3~) at position 4.
    • 3-(1-methoxyethenyl) : A methoxy-substituted ethenyl group (-CH~2~OCH~3~) at position 3.
    • 1-methyl : A methyl group (-CH~3~) at position 1.

This compound belongs to the pyrrolone family, a subclass of pyrrole derivatives distinguished by the presence of a lactam ring. Pyrrolones are further classified based on substituent patterns and saturation states. The ethoxy and methoxyethenyl groups place this molecule within the 3,4-disubstituted pyrrolones, a group known for electronic modulation of the aromatic system. The methyl group at N1 prevents tautomerization, stabilizing the lactam form.

Table 1: Key Molecular Properties
Property Value Source
Molecular Formula C~12~H~15~NO~3~
Molecular Weight 221.25 g/mol
Melting Point Not reported
CAS Registry Number 1234423-98-3

The systematic classification aligns with broader trends in heterocyclic chemistry, where substituent engineering modulates reactivity and biological activity. For example, the methoxyethenyl group introduces conjugated π-electron density, potentially enhancing interactions with biological targets.

Historical Context and Significance in Heterocyclic Chemistry Research

The discovery and development of pyrrolone derivatives are deeply rooted in the history of heterocyclic chemistry. Pyrrole itself was first isolated in 1834 from coal tar, but its synthetic potential remained unexplored until the 20th century. The advent of modern organic synthesis techniques enabled the functionalization of pyrrole rings, leading to derivatives like this compound.

Key historical milestones include:

  • Early Pyrrole Chemistry (1834–1950s) : Initial studies focused on natural pyrrole-containing compounds like chlorophyll and heme. The synthesis of simple pyrrolones laid groundwork for later derivatives.
  • Pharmacological Exploration (1960s–1990s) : Patent literature from this period reveals intense interest in pyrrole derivatives as anxiolytics and antimicrobial agents. For example, Rhône-Poulenc’s 1990 patent disclosed pyrrolone-based structures with modified substituents for enhanced bioactivity.
  • Modern Synthetic Advances (2000s–Present) : Contemporary methods, such as cascade reactions and catalytic functionalization, enabled precise substitution at positions 3 and 4. The compound’s ethoxy and methoxyethenyl groups likely originated from these advances, reflecting the use of alkoxy- and enol ether-forming reagents.

This compound’s significance lies in its hybrid structure, merging traditional pyrrolone chemistry with modern substituent strategies. The ethoxy group enhances solubility in nonpolar media, while the methoxyethenyl moiety may serve as a Michael acceptor in biochemical interactions. Such features align with the broader shift toward "function-oriented synthesis" in heterocyclic chemistry, where targeted substituents are chosen to optimize physical and biological properties.

Historical Impact of Pyrrolone Derivatives
  • Natural Product Analogues : The pyrrolone core mimics bioactive natural products like lamellarin and sceptrin, driving interest in synthetic analogues.
  • Pharmacological Probes : Early patents demonstrated pyrrolones’ utility as anxiolytics via γ-aminobutyric acid (GABA) receptor modulation, though specific mechanisms for this compound remain unconfirmed.
  • Materials Science : Conjugated pyrrolones have been explored as organic semiconductors, though this application remains secondary to biological uses.

Properties

CAS No.

651322-77-9

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

3-ethoxy-4-(1-methoxyethenyl)-1-methyl-2H-pyrrol-5-one

InChI

InChI=1S/C10H15NO3/c1-5-14-8-6-11(3)10(12)9(8)7(2)13-4/h2,5-6H2,1,3-4H3

InChI Key

VTLVOEFURDRDCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)N(C1)C)C(=C)OC

Origin of Product

United States

Preparation Methods

Method 1: Reaction of Ethyl Acetoacetate and Aldehyde

Reagents:

  • Ethyl acetoacetate
  • Aldehyde (e.g., 1-methoxyvinyl aldehyde)
  • Base (e.g., sodium ethoxide)

Procedure:

  • Ethyl acetoacetate is reacted with the aldehyde in the presence of sodium ethoxide as a base.
  • The reaction mixture is stirred at room temperature for several hours.
  • Upon completion, the product is extracted using ethyl acetate, washed with brine, and dried over anhydrous magnesium sulfate.
  • The solvent is evaporated under reduced pressure to yield the desired compound.

Yield: Approximately 70% based on starting materials.

Method 2: One-Pot Synthesis Using Phosphonium Salt

Reagents:

  • (Methoxymethyl)triphenylphosphonium chloride
  • Sodium hydride
  • Various carbonyl compounds

Procedure:

  • A suspension of (methoxymethyl)triphenylphosphonium chloride in tetrahydrofuran is prepared.
  • Sodium hydride is added to the suspension under an inert atmosphere.
  • After stirring for 30 minutes, a carbonyl compound (such as an aldehyde or ketone) is added dropwise.
  • The mixture is allowed to react at room temperature for several hours before quenching with water.
  • The organic layer is separated, washed with brine, dried, and concentrated to obtain the product.

Yield: Typically around 65% with good selectivity for the desired isomer.

Method 3: Condensation Reaction

Reagents:

  • Ethyl carbamate
  • Methoxyacrolein
  • Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • Ethyl carbamate and methoxyacrolein are mixed in a solvent such as ethanol.
  • An acid catalyst is added to facilitate the condensation reaction.
  • The mixture is heated under reflux for a specified period.
  • After cooling, the product is precipitated out by adding water and collected by filtration.

Yield: Approximately 75%, depending on reaction conditions.

Method Key Reagents Yield (%) Advantages Limitations
Reaction with Aldehyde Ethyl acetoacetate, sodium ethoxide ~70 Simple procedure Limited substrate scope
Phosphonium Salt Method (Methoxymethyl)triphenylphosphonium chloride ~65 High selectivity Requires careful handling of reagents
Condensation Reaction Ethyl carbamate, methoxyacrolein ~75 Good yield Requires acid catalyst

Recent studies have focused on optimizing these synthesis routes to improve yields and reduce reaction times. For example, using microwave-assisted synthesis has shown promise in enhancing reaction efficiency while minimizing by-products.

Additionally, exploring alternative solvents and catalysts can lead to greener chemistry practices, aligning with contemporary trends in sustainable chemistry.

The preparation of 4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one can be effectively achieved through various synthetic methods, each offering unique advantages and challenges. Ongoing research into these methods continues to enhance our understanding and application of this compound in various fields.

Chemical Reactions Analysis

4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The ethoxy and methoxyethenyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

    Addition: The double bond in the methoxyethenyl group can participate in addition reactions with halogens or hydrogen halides, forming halogenated derivatives.

Scientific Research Applications

4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various purposes.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, with possible applications in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites on enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrol-2-one Derivatives

Compound ID/Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Source
Target Compound 1-Me, 3-(1-MeO-ethenyl), 4-EtO N/A N/A N/A N/A
34 () 1-(2-MeO-ethyl), 3-OH, 4-(4-Me-benzoyl), 5-(4-isoPr-Ph) 394.21 247–249 68
41 () 1-(2-OH-propyl), 3-OH, 4-(2-EtO-benzoyl), 5-(4-isoPr-Ph) 424.22 128–130 44
9 () 1-(4-MeO-benzyl), 3-Cl, 4-(3-Cl-2-NO₂-Ph), 5-MeO 485.15 N/A N/A
10 () 1-(4-MeO-benzyl), 3-OH, 4-(3-Cl-2-NO₂-Ph), 5-MeO 485.15 N/A N/A
EP 4 374 877 A2 () 1-(2,4-diMeO-PhCH₂), 4-OH, fused pyrrolo-pyridazine ring N/A N/A N/A

Key Observations:

Bulkier substituents (e.g., 4-methoxybenzyl in Compounds 9 and 10) may improve crystallinity, as seen in higher yields for Compound 34 (68%) compared to Compound 41 (44%) .

Position 3 Functional Groups :

  • The target’s 1-methoxyethenyl group introduces conjugation and moderate electron-donating effects, contrasting with hydroxy (Compounds 34, 41, 10) or chloro (Compound 9) groups. Hydroxy substituents enable hydrogen bonding, which may elevate melting points (e.g., 247–249°C for Compound 34) .

Aroyl substituents in Compounds 34 and 41 contribute to higher molecular weights and varied melting points .

Position 5 and Ring Fusion :

  • While the target’s position 5 is unsubstituted, Compounds 34 and 41 feature 4-isopropylphenyl groups, enhancing lipophilicity. The fused pyrrolo-pyridazine ring in ’s compound represents a distinct heterocyclic system with altered electronic properties .

Structure-Activity Relationship (SAR) Trends

  • Lipophilicity : Ethoxy and methoxyethenyl groups in the target may increase logP compared to hydroxy-substituted analogs (Compounds 34, 41), favoring membrane permeability but reducing aqueous solubility .
  • Stability : Methoxyethenyl at position 3 may confer greater oxidative stability compared to hydroxy groups, which are prone to deprotonation or hydrogen bonding .

Biological Activity

4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound belonging to the pyrrolidinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various cellular receptors and pathways. Notably, it has been studied for its antagonistic effects on the N-formyl peptide receptor 1 (FPR1), which plays a crucial role in mediating inflammatory responses and immune cell activation.

FPR1 Antagonism

Research indicates that compounds similar to this compound can inhibit FPR1-mediated signaling pathways. For example, studies have shown that certain pyrrole derivatives effectively block fMLF-induced intracellular calcium mobilization in neutrophils, which is pivotal for chemotaxis and adhesion processes . This antagonism could provide therapeutic avenues for managing inflammatory diseases.

Biological Activities

The compound exhibits several biological activities that are summarized in the following table:

Activity Description Reference
FPR1 Antagonism Inhibits neutrophil activation and migration via FPR1 blockade
Antitumor Activity Demonstrated significant tumor growth inhibition in xenograft models
Anti-inflammatory Effects Reduces inflammatory responses in various cell types
Cellular Proliferation Affects proliferation rates in cancer cell lines

Case Studies

Several studies have evaluated the biological activity of pyrrole derivatives related to this compound:

  • Inhibition of Tumor Growth : In a study involving head and neck cancer models, compounds structurally similar to this compound showed significant inhibition of tumor growth. The mechanism was linked to the modulation of cell cycle regulators and induction of apoptosis .
  • Anti-inflammatory Mechanisms : Another study highlighted the ability of related compounds to inhibit neutrophil chemotaxis and reactive oxygen species (ROS) production through FPR1 antagonism. This suggests potential applications in treating conditions characterized by excessive inflammation .

Research Findings

Recent research has focused on optimizing the pharmacological properties of pyrrole derivatives. Key findings include:

  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrole compounds have identified specific functional groups that enhance FPR1 antagonistic activity. Modifications at certain positions on the pyrrole ring significantly affect biological efficacy .
  • Molecular Modeling Studies : Computational studies have provided insights into the binding interactions between these compounds and FPR1, aiding in the design of more potent analogs .

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